molecular formula C9H8ClNO3 B13918889 Methyl 4-amino-2-chloro-5-formylbenzoate

Methyl 4-amino-2-chloro-5-formylbenzoate

Cat. No.: B13918889
M. Wt: 213.62 g/mol
InChI Key: WDOPXYKVWCYIMD-UHFFFAOYSA-N
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Description

Methyl 4-amino-2-chloro-5-formylbenzoate is a high-purity chemical intermediate designed for advanced organic synthesis and research applications. Its structure, incorporating amino, chloro, and formyl functional groups on a benzoate core, makes it a versatile and valuable building block for constructing complex molecules. This compound is primarily utilized in the synthesis of pharmaceutical compounds and serves as a key intermediate in the development of active ingredients for crop protection agents . The presence of three distinct reactive sites allows for sequential and selective chemical transformations, enabling researchers to develop novel compounds with potential therapeutic or agricultural benefits. The amino group can undergo diazotization or serve as a site for condensation reactions, the ester can be hydrolyzed to the acid or transformed into amides, and the formyl group is reactive toward nucleophiles and can participate in condensation reactions to form larger molecular architectures. As a key intermediate in medicinal chemistry, it can be used in the development of targeted small-molecule libraries. In material science, its structure lends itself to the creation of specialized monomers or ligands. This product is strictly for research and development purposes and is labeled with the disclaimer "For Research Use Only. Not for human or veterinary use." .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H8ClNO3

Molecular Weight

213.62 g/mol

IUPAC Name

methyl 4-amino-2-chloro-5-formylbenzoate

InChI

InChI=1S/C9H8ClNO3/c1-14-9(13)6-2-5(4-12)8(11)3-7(6)10/h2-4H,11H2,1H3

InChI Key

WDOPXYKVWCYIMD-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=C(C(=C1)C=O)N)Cl

Origin of Product

United States

Synthetic Methodologies for Methyl 4 Amino 2 Chloro 5 Formylbenzoate and Analogues

De Novo Synthesis Routes from Basic Feedstocks

The de novo synthesis of highly substituted benzene (B151609) rings from acyclic or simple cyclic precursors offers a powerful approach to control the final substitution pattern. These methods build the aromatic core and incorporate the desired functional groups in a convergent manner.

Directed Functionalization of Benzoic Acid Derivatives

The direct and selective functionalization of C–H bonds on a pre-existing benzoic acid framework is a highly atom-economical strategy. nih.govscispace.com While benzoic acids are generally deactivated towards electrophilic aromatic substitution, transition-metal-catalyzed C-H activation has emerged as a potent tool. nih.gov Directed ortho-metalation is a well-established protocol; however, achieving substitution at the meta position, as required for the target molecule's chloro and formyl groups relative to the carboxylate, presents a greater challenge. nih.govscispace.com

Recent advancements have demonstrated the use of specialized directing groups to achieve meta-C–H functionalization. nih.govresearchgate.net For instance, a nitrile-based sulfonamide template can direct olefination and acetoxylation to the meta-position of benzoic acid derivatives. nih.govresearchgate.net A hypothetical route to a precursor of Methyl 4-amino-2-chloro-5-formylbenzoate could involve the initial ortho-chlorination of a protected 4-aminobenzoic acid derivative, followed by a directed meta-C-H formylation. The directing group's ability to orchestrate the regioselectivity of these transformations is crucial.

Table 1: Examples of Directed C-H Functionalization Reactions on Benzoic Acid Derivatives

Reaction Type Catalyst/Reagent Position Directing Group
Olefination Pd(II) catalyst, O₂ meta Nitrile-based sulfonamide
Acetoxylation Pd(II) catalyst, O₂ meta Nitrile-based sulfonamide
Amidation Rh(III) catalyst ortho Carboxylate

Ring-Forming Reactions Incorporating Substituted Aromatic Systems

Ring-forming reactions, such as cycloadditions and multi-component couplings, provide an alternative pathway to construct the substituted benzene ring from simpler, non-aromatic starting materials. nih.govresearchgate.net The Diels-Alder reaction, for example, can be employed to form a six-membered ring which can then be aromatized. nih.gov

A convergent three-component coupling reaction involving enyne aldehyde hydrazones, Fischer carbene complexes, and electron-deficient alkynes has been shown to produce highly substituted benzoate (B1203000) derivatives. nih.gov By carefully selecting the substituents on each of the coupling partners, it is conceivable to assemble a benzene ring with a substitution pattern amenable to conversion into the target molecule. For instance, one of the components could carry a masked amino group, another a halogen, and the third could contribute to the formation of the ester and a precursor to the formyl group. Such strategies offer high convergency, building molecular complexity rapidly. liberty.edu

Table 2: Selected Ring-Forming Reactions for Aromatic Systems

Reaction Name Reactants Product Type
Diels-Alder Reaction Diene + Dienophile Cyclohexene derivative (aromatizable)
Pyrone-alkyne cycloaddition Substituted pyrone + Alkyne Substituted benzene
Three-component coupling Enyne imine + Fischer carbene + Alkyne Highly substituted benzoate derivative

Functional Group Interconversion Strategies (FGIs)

Functional group interconversions are fundamental to organic synthesis, allowing for the introduction of desired functionalities onto a pre-existing aromatic scaffold. This approach is often more practical for the synthesis of specific, highly substituted molecules like this compound. The synthesis would typically start from a more readily available substituted benzene and proceed through a series of transformations.

Introduction of the Amino Group (e.g., Nitration-Reduction Pathways)

A common and reliable method for introducing an amino group onto an aromatic ring is through a two-step nitration-reduction sequence. pearson.comyoutube.com The aromatic ring is first treated with a mixture of concentrated nitric acid and sulfuric acid to introduce a nitro group (–NO₂) via electrophilic aromatic substitution. pearson.comlibretexts.org The nitro group is a strong deactivating group and a meta-director, which must be considered when planning the synthetic sequence.

Following nitration, the nitro group is reduced to a primary amine (–NH₂). organic-chemistry.orglibretexts.org This reduction can be achieved using a variety of reagents, offering a range of selectivities and compatibilities with other functional groups. organic-chemistry.orgbeilstein-journals.org

Table 3: Common Reagents for the Reduction of Aromatic Nitro Groups

Reducing Agent Conditions Notes
H₂ / Pd/C Catalytic hydrogenation Clean, high-yielding, but may reduce other functional groups.
Sn / HCl or Fe / HCl Metal in acid Classical method, effective and inexpensive.
HSiCl₃ / Tertiary amine Metal-free Mild conditions, tolerates many functional groups. beilstein-journals.org

Halogenation Protocols for the Chloro Group (e.g., Deaminative Chlorination)

The introduction of a chlorine atom can be accomplished through various methods. One powerful technique, particularly when an amino group is already present or can be introduced, is deaminative chlorination. nih.gov The classical Sandmeyer reaction involves the diazotization of an aromatic primary amine with nitrous acid (generated in situ from NaNO₂ and a strong acid) to form a diazonium salt. nih.gov This intermediate is then treated with a copper(I) chloride solution to replace the diazonium group with a chlorine atom.

More recent methodologies have been developed to avoid the potentially explosive nature of diazonium salts. nih.govresearchgate.netchemrxiv.org For example, a method utilizing a pyrylium (B1242799) reagent and a simple chloride source can convert C(sp²)–NH₂ to C(sp²)–Cl bonds under mild conditions with a wide functional group tolerance, making it suitable for late-stage functionalization of complex molecules. nih.govresearchgate.netchemrxiv.org

Table 4: Comparison of Deaminative Chlorination Methods

Method Reagents Key Intermediate Advantages Disadvantages
Sandmeyer Reaction NaNO₂, HCl; CuCl Diazonium salt Well-established, widely used. Potentially explosive intermediate, requires stoichiometric copper. nih.gov

Formylation Procedures for the Aldehyde Moiety

The introduction of a formyl group (–CHO) onto an aromatic ring can be achieved through several named reactions, which are typically forms of electrophilic aromatic substitution. wikipedia.org The choice of method depends on the activation state of the aromatic ring and the nature of the existing substituents.

For electron-rich aromatic rings, such as those containing an amino or hydroxyl group, the Vilsmeier-Haack reaction is often effective. This reaction uses a formylating agent generated from dimethylformamide (DMF) and phosphorus oxychloride. The Gattermann reaction uses hydrogen cyanide and a Lewis acid catalyst, while the Gattermann-Koch reaction employs carbon monoxide and hydrochloric acid under high pressure, typically suitable for less activated rings. wikipedia.org The Duff reaction uses hexamethylenetetramine to formylate phenols, usually in the ortho position. wikipedia.org Other methods include the reduction of benzoic acid derivatives or the oxidation of methyl groups. rug.nlresearchgate.netyoutube.com

Table 5: Selected Aromatic Formylation Reactions

Reaction Name Formylating Agent Substrate Requirement
Vilsmeier-Haack DMF / POCl₃ Electron-rich aromatics
Gattermann HCN / Lewis Acid Activated aromatics
Gattermann-Koch CO, HCl / AlCl₃, CuCl Benzene and its derivatives
Duff Reaction Hexamethylenetetramine Phenols

Esterification Methods for the Methyl Ester

The final step in the synthesis of this compound, or a related precursor, often involves the conversion of a carboxylic acid to its corresponding methyl ester. Two prevalent methods for this transformation are Fischer-Speier esterification and thionyl chloride-mediated esterification.

Fischer Esterification: This classic method involves reacting the carboxylic acid precursor (4-amino-2-chloro-5-formylbenzoic acid) with methanol (B129727) in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). researchgate.netprezi.com The reaction is an equilibrium process, and to drive it towards the formation of the ester, a large excess of methanol is commonly used as the solvent. masterorganicchemistry.com The mechanism begins with the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which enhances the electrophilicity of the carbonyl carbon. masterorganicchemistry.com The nucleophilic oxygen of methanol then attacks this carbon, leading to a tetrahedral intermediate. researchgate.netprezi.com Subsequent proton transfer and elimination of a water molecule yield the final methyl ester. researchgate.net Given the presence of a basic amino group in the substrate, a stoichiometric amount of the acid catalyst may be required, as the amino group will be protonated. researchgate.net

Thionyl Chloride-Mediated Esterification: An alternative route involves the use of thionyl chloride (SOCl₂). This method first converts the carboxylic acid into a more reactive acyl chloride intermediate. masterorganicchemistry.comchemistrysteps.com The reaction of 4-amino-2-chloro-5-formylbenzoic acid with thionyl chloride, often in an inert solvent, produces 4-amino-2-chloro-5-formylbenzoyl chloride, along with gaseous byproducts sulfur dioxide (SO₂) and hydrogen chloride (HCl). masterorganicchemistry.com This acyl chloride is highly reactive and is subsequently treated with methanol, without the need for an acid catalyst, to furnish the desired methyl ester. commonorganicchemistry.com This method is often faster and not subject to the equilibrium limitations of Fischer esterification. rsc.org However, it requires careful handling of the corrosive and moisture-sensitive thionyl chloride. rsc.org

Table 1: Comparison of Esterification Methods

Feature Fischer Esterification Thionyl Chloride-Mediated Esterification
Reagents Methanol, Acid Catalyst (e.g., H₂SO₄) Thionyl Chloride (SOCl₂), Methanol
Mechanism Acid-catalyzed nucleophilic acyl substitution Formation of acyl chloride intermediate, then nucleophilic acyl substitution
Conditions Typically requires heating/reflux Often proceeds at room temperature after acyl chloride formation
Equilibrium Reversible; requires excess alcohol to drive to completion Irreversible; reaction goes to completion
Byproducts Water Sulfur Dioxide (SO₂), Hydrogen Chloride (HCl)
Advantages Uses common, inexpensive reagents Faster, not limited by equilibrium
Disadvantages Equilibrium-limited, may require stoichiometric acid with amino substrates Uses hazardous reagent (SOCl₂), produces corrosive byproducts

Catalytic Methodologies in the Synthesis of this compound

Catalysis plays a vital role in modern organic synthesis, offering efficient and selective routes. For a molecule like this compound, catalytic methods could be employed in several key steps.

Halogenation: The introduction of the chlorine atom at the C2 position could be achieved through catalytic electrophilic chlorination. While traditional methods use stoichiometric reagents, modern approaches might use metal catalysts to enhance reactivity and selectivity.

Formylation: Catalytic methods for formylation, such as the Vilsmeier-Haack or Gattermann reactions, which can be performed under catalytic conditions, could be used to introduce the aldehyde group.

C-H Functionalization: Advanced transition-metal catalysis (e.g., using palladium, rhodium, or copper) could enable the direct and regioselective installation of the chloro or formyl groups onto a pre-existing aminobenzoate framework, reducing the number of synthetic steps. researchgate.net

Esterification: As mentioned, Fischer esterification is an acid-catalyzed process. Solid acid catalysts, such as ion-exchange resins (e.g., Amberlyst-15), can be used to simplify product purification and catalyst recovery, aligning with green chemistry principles. nih.gov

Green Chemistry Principles Applied to Synthetic Pathways

Applying green chemistry principles to the synthesis of this compound aims to reduce its environmental impact. researchgate.netbeilstein-journals.org

Atom Economy: Synthetic routes are designed to maximize the incorporation of all materials used in the process into the final product, thus minimizing waste. This involves favoring addition reactions over substitution reactions where possible.

Sustainable Catalysis: The use of heterogeneous catalysts or biocatalysts (enzymes) is a key green strategy. beilstein-journals.org For example, using an immobilized enzyme for the reduction of a nitro group to an amine in a precursor molecule could replace traditional methods that use heavy metal reagents. nih.gov Such catalysts can often be easily separated from the reaction mixture and reused multiple times. nih.gov

Safer Solvents and Reagents: A significant focus is on replacing hazardous solvents and reagents. mdpi.com For instance, performing reactions in water, supercritical CO₂, or ionic liquids instead of volatile organic compounds (VOCs) can significantly reduce environmental pollution. rsc.org One-pot syntheses, where multiple reaction steps are carried out in the same vessel without isolating intermediates, can also reduce solvent usage and waste generation. researchgate.net

Energy Efficiency: Employing catalytic methods allows reactions to proceed under milder conditions (lower temperature and pressure), thereby reducing energy consumption. researchgate.net Microwave-assisted synthesis is another technique that can accelerate reactions and reduce energy requirements. scielo.org.mx

Table 2: Green Chemistry Approaches in Synthesis

Principle Conventional Approach Green Alternative
Catalysis Stoichiometric acid/base catalysts Reusable solid acid catalysts, biocatalysts, phase-transfer catalysts
Solvents Volatile Organic Compounds (e.g., Toluene, DCM) Water, Supercritical Fluids, Ionic Liquids, Solvent-free conditions
Reagents Use of hazardous reagents (e.g., heavy metals) Use of non-toxic, renewable starting materials and reagents
Process Multi-step synthesis with isolation of intermediates One-pot or tandem reactions to reduce steps and waste
Energy High-temperature reflux for extended periods Microwave-assisted synthesis, reactions at ambient temperature

Process Optimization and Scalability Considerations

Transitioning a synthetic route from the laboratory to an industrial scale requires rigorous process optimization to ensure safety, efficiency, and economic viability. mt.com

Route Scouting: Initially, several potential synthetic routes may be evaluated. The chosen route for scale-up must be robust, reproducible, and avoid problematic reagents or intermediates.

Parameter Optimization: Key reaction parameters such as temperature, pressure, reaction time, and catalyst loading are systematically optimized using techniques like Design of Experiments (DoE) to maximize yield and purity while minimizing costs and reaction time. mt.com

Impurity Profiling: All potential impurities and byproducts must be identified and characterized. The process must be refined to keep these impurities below acceptable limits in the final product.

Safety and Thermal Hazard Assessment: A thorough understanding of the reaction's thermodynamics is crucial. Reaction calorimetry is used to measure heat flow and identify any potential for thermal runaway, ensuring that the process can be safely controlled on a large scale. mt.com

Downstream Processing: The methods for product isolation and purification (e.g., crystallization, filtration, drying) must be efficient and scalable. The choice of solvent for crystallization, for example, will impact yield, purity, crystal form, and environmental footprint.

By carefully considering these factors, a laboratory-scale synthesis can be transformed into a reliable and economical manufacturing process.

Chemical Reactivity and Derivatization Strategies of Methyl 4 Amino 2 Chloro 5 Formylbenzoate

Reactivity Profiles of the Formyl (Aldehyde) Group

The aldehyde functionality is a key site for a multitude of chemical transformations, serving as an electrophilic center for nucleophilic attack and a substrate for various condensation and redox reactions.

Nucleophilic Addition Reactions (e.g., Grignard Additions)

The carbonyl carbon of the formyl group is electrophilic and susceptible to attack by nucleophiles, such as Grignard reagents. The addition of a Grignard reagent (R-MgX) to the aldehyde leads to the formation of a secondary alcohol upon workup. The nature of the 'R' group from the Grignard reagent determines the structure of the resulting alcohol. This reaction provides a reliable method for carbon-carbon bond formation at the formyl position.

Table 1: Examples of Grignard Addition to Aromatic Aldehydes

Grignard ReagentProduct Type
Methylmagnesium bromide1-(Aryl)ethanol derivative
Phenylmagnesium bromide(Aryl)(phenyl)methanol derivative
Ethylmagnesium bromide1-(Aryl)propan-1-ol derivative

Note: 'Aryl' refers to the methyl 4-amino-2-chloro-5-formylbenzoate core.

Reductive Transformations (e.g., Catalytic Hydrogenation, Hydride Reductions)

The formyl group can be readily reduced to a primary alcohol (a hydroxymethyl group). This transformation can be achieved through various methods, including catalytic hydrogenation or the use of hydride reducing agents. Sodium borohydride (B1222165) (NaBH4) is a mild and selective reagent that can reduce the aldehyde in the presence of the less reactive methyl ester. researchgate.net More powerful reducing agents like lithium aluminum hydride (LiAlH4) would likely reduce both the aldehyde and the ester. Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) is also an effective method for this reduction.

Furthermore, the formyl group can undergo reductive amination. wikipedia.orgmasterorganicchemistry.com This one-pot reaction involves the initial formation of an imine with a primary or secondary amine, which is then reduced in situ to the corresponding amine. wikipedia.orgmasterorganicchemistry.com Common reducing agents for this transformation include sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3). masterorganicchemistry.comharvard.edu

Oxidative Transformations to Carboxylic Acid Derivatives

The aldehyde group is susceptible to oxidation to a carboxylic acid. This transformation can be carried out using a variety of oxidizing agents. Common reagents for this purpose include potassium permanganate (B83412) (KMnO4), chromic acid (H2CrO4), and milder reagents like silver oxide (Ag2O) in the Tollens' test. The resulting carboxylic acid can then be further derivatized, for example, by esterification or conversion to an acid chloride.

Condensation Reactions (e.g., Wittig, Knoevenagel, Schiff Base Formation, Aldol (B89426) Condensations)

The formyl group is a key participant in various condensation reactions, which are fundamental for forming new carbon-carbon and carbon-nitrogen double bonds.

Wittig Reaction: The Wittig reaction provides a powerful method for the synthesis of alkenes from aldehydes. wikipedia.org It involves the reaction of the aldehyde with a phosphorus ylide (Wittig reagent). wikipedia.orgechemi.comstackexchange.com The nature of the ylide determines the structure of the resulting alkene. stackexchange.com The stereochemical outcome of the Wittig reaction can be influenced by the substituents on both the aldehyde and the ylide. researchgate.netacs.org

Knoevenagel Condensation: This reaction involves the condensation of the aldehyde with a compound containing an active methylene (B1212753) group (e.g., malonic acid derivatives, ethyl acetoacetate) in the presence of a basic catalyst. nih.gov This leads to the formation of an α,β-unsaturated product.

Schiff Base Formation: The formyl group readily reacts with primary amines to form imines, also known as Schiff bases. nih.govrsc.org This reaction is typically reversible and is often carried out with the removal of water to drive the equilibrium towards the product. nih.gov These imines can be stable compounds or can serve as intermediates for further reactions, such as reduction to secondary amines. masterorganicchemistry.com

Aldol Condensation: While less common for aromatic aldehydes without α-hydrogens, the formyl group can participate in crossed or directed aldol condensations with enolates of ketones or other aldehydes. This reaction leads to the formation of β-hydroxy carbonyl compounds, which can subsequently dehydrate to form α,β-unsaturated carbonyl compounds.

Multi-Component Reactions Involving the Aldehyde Functionality

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a complex product. nih.govbeilstein-journals.org The formyl group of substituted benzaldehydes is a common component in various MCRs, such as the Ugi and Biginelli reactions, enabling the rapid construction of diverse molecular scaffolds. nih.govbeilstein-journals.orgresearchgate.netmdpi.com

Reactivity Profiles of the Amino Group

The amino group is a strong activating group, donating electron density to the aromatic ring, thereby influencing its reactivity, particularly in electrophilic aromatic substitution reactions. allen.inlibretexts.org It also acts as a nucleophile and a base.

The amino group can undergo a variety of reactions, including:

Acylation: The amino group can be acylated by reacting with acid chlorides or anhydrides to form amides. This is often done to protect the amino group or to modulate its electronic properties. libretexts.org

Alkylation: While direct alkylation can be difficult to control and may lead to over-alkylation, the amino group can be selectively alkylated under specific conditions or through indirect methods like reductive amination of a carbonyl compound with the aniline. masterorganicchemistry.comorganic-chemistry.org

Diazotization: Primary aromatic amines react with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) to form diazonium salts. libretexts.orgrsc.org These salts are versatile intermediates that can be converted to a wide range of functional groups (e.g., -OH, -CN, -X where X is a halogen) via Sandmeyer-type reactions. researchgate.net

The presence of the chloro and formyl groups on the ring will influence the nucleophilicity of the amino group. The electron-withdrawing nature of these groups will slightly decrease the basicity and nucleophilicity of the amino group compared to aniline.

Table 2: Summary of Potential Reactions of the Amino Group

Reaction TypeReagent ExampleProduct Functional Group
AcylationAcetyl chlorideAmide
AlkylationMethyl iodide (with caution)Secondary/Tertiary Amine
DiazotizationNaNO2, HClDiazonium salt

Reactivity Profiles of the Chloro Group

The chloro group attached to the aromatic ring is another key site for reactivity. While aryl halides are generally less reactive towards nucleophilic substitution than alkyl halides, the specific substitution pattern of this compound makes its chloro group susceptible to displacement and coupling reactions.

The chloro group can be displaced by strong nucleophiles via a nucleophilic aromatic substitution (SNAr) mechanism. This reaction is feasible because the aromatic ring is "activated" by the presence of strong electron-withdrawing groups (EWGs) positioned ortho and para to the leaving group (the chlorine atom). libretexts.orgpressbooks.pub In this molecule, the formyl group (–CHO) is ortho and the methyl ester group (–COOCH₃) is para to the chlorine, both of which strongly activate the ring for nucleophilic attack.

The SNAr mechanism proceeds in two steps:

Addition: The nucleophile attacks the carbon atom bearing the chlorine, breaking the aromaticity of the ring and forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. scribd.com The negative charge of this intermediate is delocalized across the aromatic system and, crucially, onto the oxygen atoms of the ortho formyl group and the para ester group, which provides significant stabilization. pressbooks.publibretexts.org

Elimination: The leaving group (chloride ion) is expelled, and the aromaticity of the ring is restored, yielding the final substitution product. ncrdsip.com

A wide range of nucleophiles can be used in SNAr reactions, including alkoxides (RO⁻), phenoxides (ArO⁻), amines (R₂NH), and thiolates (RS⁻). The reactivity of aryl halides in SNAr reactions often follows the order F > Cl > Br > I, as the rate-determining step is the initial nucleophilic attack, which is facilitated by the more electronegative halogen. ncrdsip.com

The carbon-chlorine bond can participate in various palladium-catalyzed cross-coupling reactions to form new carbon-carbon bonds. Although aryl chlorides are the least reactive among aryl halides, modern catalyst systems with bulky, electron-rich phosphine (B1218219) ligands have enabled their efficient use. acs.orgdiva-portal.org

Suzuki-Miyaura Coupling: This reaction couples the aryl chloride with an organoboron compound, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. It is a powerful method for forming biaryl compounds or attaching alkyl or vinyl groups to the aromatic ring.

Heck Coupling: This reaction involves the coupling of the aryl chloride with an alkene to form a substituted alkene. diva-portal.org The reaction requires a palladium catalyst and a base and typically results in the formation of a new C-C bond at the less substituted carbon of the alkene double bond. While activated aryl chlorides react under milder conditions, electron-neutral and electron-rich aryl chlorides may require higher temperatures. acs.org

Sonogashira Coupling: This reaction couples the aryl chloride with a terminal alkyne, creating an arylalkyne. libretexts.org It is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. wikipedia.org Efficient copper-free protocols have also been developed, particularly for aryl chlorides, to avoid the side reaction of alkyne homocoupling. organic-chemistry.org

Table 3: Cross-Coupling Reactions of the Chloro Group
Reaction NameCoupling PartnerCatalyst System (Typical)Product Type
Suzuki-MiyauraOrganoboron compound (e.g., R-B(OH)₂)Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃)Biaryl, Aryl-alkene, Aryl-alkane
HeckAlkene (e.g., R-CH=CH₂)Pd catalyst (e.g., Pd(OAc)₂), Base (e.g., Et₃N)Substituted alkene
SonogashiraTerminal alkyne (e.g., R-C≡CH)Pd catalyst, Cu(I) co-catalyst, Base (e.g., amine)Arylalkyne

Reductive dehalogenation is the process of removing a halogen atom from a molecule and replacing it with a hydrogen atom. For aryl chlorides, this can be achieved using several methods. One of the most common is catalytic hydrogenation. organic-chemistry.org This involves reacting the aryl chloride with a hydrogen source in the presence of a metal catalyst, typically palladium on carbon (Pd/C). sci-hub.se

Hydrogen gas (H₂) is a common hydrogen source, but transfer hydrogenation using molecules like ammonium (B1175870) formate (B1220265), sodium hypophosphite, or isopropanol (B130326) can also be employed. sci-hub.seorganic-chemistry.org Conditions for the reduction of aryl chlorides are generally more vigorous than those required for the more reactive aryl bromides. sci-hub.seresearchwithrutgers.com This reaction is synthetically useful for removing a chloro group that was initially installed to direct the substitution pattern on the aromatic ring. organic-chemistry.orgresearchwithrutgers.com

Reactivity Profiles of the Methyl Ester Moiety

The methyl ester group in this compound is a key site for chemical modification. Its reactivity is influenced by the electronic effects of the other substituents on the aromatic ring. The electron-withdrawing nature of the chloro and formyl groups enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. Conversely, the electron-donating amino group can modulate this reactivity.

Hydrolysis to Carboxylic Acid

The hydrolysis of the methyl ester to its corresponding carboxylic acid, 4-amino-2-chloro-5-formylbenzoic acid, is a fundamental transformation that can be achieved under both acidic and basic conditions.

Under basic conditions, saponification can be carried out using aqueous solutions of strong bases such as sodium hydroxide (B78521) or potassium hydroxide. The reaction proceeds via nucleophilic acyl substitution, where a hydroxide ion attacks the electrophilic carbonyl carbon of the ester. This is followed by the elimination of a methoxide (B1231860) ion. The resulting carboxylic acid is deprotonated by the base to form the carboxylate salt, which requires a final acidic workup to yield the free carboxylic acid. The rate of this hydrolysis is generally accelerated by the presence of electron-withdrawing groups on the benzene (B151609) ring. rsc.orgbrainly.comchegg.com Studies on substituted methyl benzoates have shown that high temperatures (200–300 °C) in slightly alkaline solutions (e.g., 2% KOH) can achieve quantitative saponification even for sterically hindered esters. rsc.org

Acid-catalyzed hydrolysis, typically employing a strong acid like sulfuric acid or hydrochloric acid in the presence of water, is also an effective method. In this case, the acid protonates the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by a water molecule. While effective, this method is reversible and often requires a large excess of water to drive the equilibrium towards the products. The amino group on the ring can also influence the reaction, with studies on aminobenzoate esters showing potential for intramolecular general base catalysis, which can enhance the rate of hydrolysis. nih.gov

Transesterification Reactions

Transesterification is a process where the methyl group of the ester is exchanged with a different alkyl group from an alcohol, leading to the formation of a new ester. This reaction is typically catalyzed by either an acid or a base.

Acid-catalyzed transesterification follows a mechanism similar to acid-catalyzed hydrolysis, with an alcohol acting as the nucleophile instead of water. Common catalysts include sulfuric acid and p-toluenesulfonic acid. The reaction is an equilibrium process, and to favor the formation of the desired product, the alcohol reactant is often used in large excess, or the methanol (B129727) by-product is removed from the reaction mixture.

Base-catalyzed transesterification involves the use of a strong base, such as an alkoxide corresponding to the alcohol being used for the exchange. The alkoxide acts as a potent nucleophile, attacking the carbonyl carbon of the methyl ester. A variety of catalysts, including metal-containing compounds, have been explored for transesterification reactions of aminobenzoate esters. google.com

Reduction to Alcohol or Aldehyde

The methyl ester moiety can be reduced to either a primary alcohol or an aldehyde, depending on the choice of reducing agent and reaction conditions.

Reduction to a Primary Alcohol: Strong reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing the methyl ester to a primary alcohol, yielding (4-amino-2-chloro-5-formylphenyl)methanol. masterorganicchemistry.comchemistrysteps.comlibretexts.orgyoutube.comadichemistry.com The reaction is typically carried out in an anhydrous ethereal solvent such as diethyl ether or tetrahydrofuran (B95107) (THF). The mechanism involves the nucleophilic attack of a hydride ion from LiAlH₄ on the carbonyl carbon of the ester.

Partial Reduction to an Aldehyde: The partial reduction of the methyl ester to an aldehyde is a more delicate transformation that requires a less reactive and sterically hindered reducing agent. Diisobutylaluminum hydride (DIBAL-H) is commonly used for this purpose. masterorganicchemistry.comresearchgate.netrsc.org The reaction is typically performed at low temperatures (e.g., -78 °C) to prevent over-reduction to the alcohol. DIBAL-H coordinates to the carbonyl oxygen, and a single hydride transfer occurs. The resulting tetrahedral intermediate is stable at low temperatures and is hydrolyzed during workup to afford the aldehyde.

Strategic Utility of Methyl 4 Amino 2 Chloro 5 Formylbenzoate in Complex Molecular Synthesis

As a Versatile Building Block for Heterocyclic Systems

The inherent reactivity of Methyl 4-amino-2-chloro-5-formylbenzoate, stemming from its multiple functional groups, allows it to serve as a versatile precursor for a variety of heterocyclic systems. The amino and formyl groups can readily participate in condensation and cyclization reactions, while the chloro and ester moieties offer sites for further functionalization, such as cross-coupling reactions or hydrolysis and amidation.

The structural framework of this compound is well-suited for the synthesis of fused pyridine (B92270) and pyrimidine (B1678525) rings. The ortho-aminoaldehyde functionality is a key synthon for building these heterocycles through condensation reactions with various carbon and nitrogen sources.

For pyrimidine synthesis, the compound can react with amidines or other reagents containing an N-C-N fragment. For instance, condensation with acetamidine (B91507) could lead to the formation of a di-substituted aminopyrimidine. The reaction typically proceeds by initial Schiff base formation between the formyl group and one of the amidine nitrogens, followed by an intramolecular cyclization and subsequent aromatization. 4-aminopyrimidines are important structural elements in various bioactive molecules, including vitamin B1 and certain antibiotic substances. epo.orggoogle.com The synthesis of 2-amino-4-chloro-pyrimidine derivatives, for example, can be achieved through microwave-assisted reactions of a suitable precursor with various substituted amines. nih.gov

Similarly, pyridine rings can be constructed through annulation strategies. Friedländer annulation, which involves the reaction of an ortho-aminoaryl aldehyde with a compound containing an activated methylene (B1212753) group (e.g., a ketone or β-ketoester), is a classic method for quinoline (B57606) synthesis, which is a fused pyridine system. Analogous strategies can be adapted to form other pyridine-containing structures. The process for preparing 4-amino-5-methyl-2(1H)-pyridone, an intermediate for the MR antagonist finerenone, involves the reaction of 2-chloro-5-methyl-4-pyridinamine, highlighting the utility of chloro-substituted amino-pyridines in synthesis. google.com

Table 1: Potential Reactions for Pyridine and Pyrimidine Synthesis
HeterocycleReagent TypeKey ReactionPotential Product Class
PyrimidineAmidines (e.g., Acetamidine)Condensation-CyclizationFused Aminopyrimidines
PyridineActive Methylene CompoundsFriedländer-type AnnulationFused Pyridines (Quinolines)
Pyridine1,3-Dicarbonyl CompoundsHantzsch-type SynthesisDihydropyridine (B1217469) Derivatives

Quinolines and isoquinolines are bicyclic heterocyclic scaffolds prevalent in numerous natural products and pharmacologically active compounds. This compound is an ideal precursor for the synthesis of substituted quinolines via the Friedländer annulation.

In this reaction, the ortho-aminoaldehyde moiety of the molecule condenses with a carbonyl compound containing an α-methylene group, such as a ketone or β-dicarbonyl compound. The reaction is typically catalyzed by an acid or a base and proceeds through an initial aldol-type condensation followed by cyclization and dehydration to afford the quinoline ring system. The substituents on the starting materials directly translate to the substitution pattern on the final quinoline product, allowing for the synthesis of a library of derivatives.

While the direct synthesis of isoquinolines from this specific precursor is less straightforward, derivatives of this compound could be elaborated into intermediates suitable for established isoquinoline (B145761) syntheses like the Bischler-Napieralski or Pictet-Spengler reactions. For example, the amino group could be acylated and the formyl group reduced to a hydroxymethyl group, which could then be converted to a halide to prepare a suitable precursor. A known method for synthesizing 4-aminoisoquinoline-8-methyl formate (B1220265) involves steps starting from 8-bromoisoquinoline, highlighting the multi-step nature often required for complex isoquinolines. google.com

The synthesis of indole (B1671886) and benzofuran (B130515) scaffolds can also be envisioned using this compound, although it may require modification of its functional groups.

For indole synthesis, a common strategy is the Fischer indole synthesis, which requires a phenylhydrazine (B124118) and a ketone or aldehyde. The amino group of the title compound could potentially be diazotized and reduced to form a hydrazine (B178648) derivative, which could then undergo intramolecular cyclization. More direct routes could involve transition-metal-catalyzed cyclizations of appropriately modified precursors.

The construction of benzofurans often involves the cyclization of ortho-substituted phenols. organic-chemistry.org The amino group of this compound could be converted to a hydroxyl group via a Sandmeyer-type reaction. The resulting ortho-hydroxy formylbenzoate derivative would be a prime candidate for benzofuran synthesis. For example, reaction with a Wittig reagent or a Horner-Wadsworth-Emmons reagent could form an ortho-hydroxystilbene derivative, which can then undergo oxidative cyclization to yield a 2-substituted benzofuran. organic-chemistry.org Another approach involves the reaction of o-aminophenols with β-diketones, catalyzed by a combination of a Brønsted acid and CuI, to give various 2-substituted benzoxazoles, a related heterocyclic system. organic-chemistry.org The synthesis of benzofuran derivatives is a significant area of research due to their wide range of biological activities, including anti-tumor and anti-inflammatory properties. nih.gov

Benzothiazoles and benzoxazoles are important heterocyclic systems in medicinal chemistry. The standard synthesis of these scaffolds involves the condensation of ortho-aminothiophenols or ortho-aminophenols with aldehydes, carboxylic acids, or their derivatives. organic-chemistry.orgmdpi.com

This compound is an excellent substrate for these reactions as it contains the required aldehyde functionality. To synthesize a benzothiazole (B30560) derivative, the title compound could be reacted with an ortho-aminothiophenol. The reaction proceeds via the formation of a Schiff base intermediate, which then undergoes oxidative cyclization to form the benzothiazole ring. Similarly, reaction with an ortho-aminophenol would yield a benzoxazole (B165842) derivative. nih.gov

Established methods for the synthesis of the benzothiazole skeleton include the condensation reactions of 2-aminothiophenols with various carbonyl compounds. ijper.org A variety of catalysts, including samarium triflate in an aqueous medium, can facilitate the efficient synthesis of these heterocycles. organic-chemistry.org These methods provide a green and efficient route to these important molecular scaffolds.

Table 2: Synthesis of Benzothiazoles and Benzoxazoles
Target HeterocycleCoreactantKey Intermediate
Benzothiazoleortho-AminothiophenolSchiff Base (Thio-iminium ion)
Benzoxazoleortho-AminophenolSchiff Base (Iminium ion)

The versatility of this compound extends to the synthesis of other fused heterocyclic systems. The presence of multiple reaction sites allows for its participation in various cycloaddition and condensation reactions.

For instance, the synthesis of fused dihydropyran rings could be achieved through a hetero-Diels-Alder reaction. The formyl group can act as a dienophile or, after conversion to an α,β-unsaturated aldehyde, as part of a diene system. Reaction with an electron-rich alkene could lead to the formation of a dihydropyran ring fused to the existing benzene (B151609) ring.

Furthermore, reactions involving both the amino and formyl groups can lead to a variety of other fused heterocycles. Condensation with β-dicarbonyl compounds in the presence of a suitable catalyst could yield fused dihydropyridine derivatives through a Hantzsch-type reaction. The reaction of methyl 2-aryl-5-(chlorosulfonyl)-1,3-oxazole-4-carboxylates with aminoazoles has been shown to produce tricyclic fused systems through a pathway involving Smiles rearrangement, demonstrating the complex scaffolds that can be built from highly functionalized precursors. growingscience.com

Integration into Target-Oriented Synthesis of Advanced Molecules

In target-oriented synthesis (TOS), the goal is the creation of a specific, often complex, molecule with a desired biological activity. Building blocks like this compound are invaluable in TOS because they provide a pre-functionalized core that can be elaborated in multiple directions.

The strategic placement of the chloro, amino, formyl, and ester groups allows for orthogonal chemical strategies. For example:

The amino and formyl groups can be used to construct a primary heterocyclic core (e.g., a quinoline).

The chloro substituent can then be modified via transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, or Sonogashira couplings) to introduce additional complexity and diversity.

Finally, the methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can be coupled with amines to form amides, further expanding the molecular structure.

This step-wise and controlled functionalization is a hallmark of efficient target-oriented synthesis. The ability to build upon a central, versatile scaffold saves synthetic steps and allows for the rapid generation of analogues for structure-activity relationship (SAR) studies. This approach is central to modern drug discovery, where the efficient synthesis of diverse yet related molecules is critical for optimizing lead compounds.

Role in Convergent and Divergent Synthetic Pathways

The distinct functional groups of this compound provide multiple reaction sites, enabling its use in both convergent and divergent synthetic strategies. In a convergent synthesis , different fragments of a target molecule are synthesized separately and then combined. The formyl and amino groups of this compound can be independently functionalized to create a key intermediate that is later coupled with other molecular fragments.

Conversely, in a divergent synthesis , a common intermediate is used to generate a library of structurally related compounds. This compound is an ideal starting point for such pathways. For instance, the formyl group can undergo various reactions such as aldol (B89426) condensations, Wittig reactions, or reductive aminations, while the amino group can be acylated, alkylated, or diazotized. This allows for the systematic introduction of diverse structural motifs, leading to a wide array of derivatives from a single precursor.

Table 1: Potential Reactions for Divergent Synthesis from this compound

Functional GroupReaction TypePotential Products
Formyl Group (-CHO)Aldol Condensationα,β-Unsaturated carbonyl compounds
Wittig ReactionAlkenes with various substituents
Reductive AminationSecondary and tertiary amines
Grignard ReactionSecondary alcohols
Amino Group (-NH₂)AcylationAmides with diverse acyl groups
AlkylationSecondary and tertiary amines
DiazotizationAzo compounds, replacement with other groups
Chloro Group (-Cl)Nucleophilic Aromatic SubstitutionEthers, amines, thioethers (under specific conditions)
Methyl Ester (-COOCH₃)Saponification followed by Amide CouplingAmides with various amines

Contributions to Supramolecular Chemistry Scaffolds

The field of supramolecular chemistry focuses on the design and synthesis of large, well-organized molecular assemblies held together by non-covalent interactions. The structural features of this compound make it a promising candidate for the construction of supramolecular scaffolds. The amino group can act as a hydrogen bond donor, while the formyl and ester carbonyl oxygens can act as hydrogen bond acceptors.

Furthermore, the aromatic ring can participate in π-π stacking interactions, which are crucial for the self-assembly of many supramolecular structures. By modifying the functional groups, it is possible to tune the electronic properties and steric profile of the molecule, thereby directing the formation of specific supramolecular architectures such as helices, sheets, or cages.

Precursor in Materials Science Research (e.g., functional polymers, metal-organic frameworks)

The multifunctionality of this compound also extends to its use as a precursor in materials science, particularly in the synthesis of functional polymers and metal-organic frameworks (MOFs).

Functional Polymers:

The amino and formyl groups can be utilized for polymerization reactions. For example, the amino group can react with diacyl chlorides or diisocyanates to form polyamides or polyureas, respectively. The formyl group can participate in condensation polymerization with compounds containing active methylene groups. The presence of the chloro and ester functionalities allows for post-polymerization modification, enabling the introduction of specific properties such as altered solubility, thermal stability, or the attachment of functional moieties.

Metal-Organic Frameworks (MOFs):

MOFs are crystalline materials composed of metal ions or clusters coordinated to organic ligands. The carboxylate group (obtained after hydrolysis of the methyl ester) of a derivative of this compound can coordinate to metal centers, while the other functional groups can be used to tune the pore size, shape, and chemical environment of the resulting MOF. The amino group, for instance, can provide basic sites within the framework, which can be advantageous for applications in catalysis or gas sorption. The formyl group could be used to post-synthetically modify the MOF by grafting other molecules. The synthesis of a novel pincer-type ligand for MOFs starting from a related aminobenzoate has been reported, highlighting the potential of such building blocks in this field.

Analytical and Spectroscopic Methodologies for Structural Elucidation and Reaction Monitoring

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., 1D and 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment of each atom, their connectivity, and spatial relationships.

For Methyl 4-amino-2-chloro-5-formylbenzoate, ¹H NMR would reveal the number of different types of protons and their neighboring environments. The aromatic region would show distinct signals for the two protons on the benzene (B151609) ring. The chemical shifts of these protons are influenced by the electronic effects of the substituents: the electron-donating amino group, the electron-withdrawing chloro, formyl, and methyl ester groups. The aldehyde proton would appear at a characteristic downfield shift, and the methyl ester protons would be visible as a singlet in the upfield region.

¹³C NMR spectroscopy complements the proton data by providing a signal for each unique carbon atom in the molecule. The chemical shifts of the carbon signals would confirm the presence of the carbonyl carbons of the formyl and ester groups, the aromatic carbons, and the methyl carbon of the ester.

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed to establish the connectivity between protons and carbons. A COSY spectrum would show correlations between neighboring protons, while an HSQC spectrum would link each proton to its directly attached carbon atom. These analyses confirm the precise arrangement of atoms in the molecule.

Predicted ¹H NMR Data for this compound (in CDCl₃)

Chemical Shift (δ) ppm Multiplicity Integration Assignment
~9.80 s 1H Aldehyde H (CHO)
~8.20 s 1H Aromatic H
~6.50 s 1H Aromatic H
~6.00 br s 2H Amino H (NH₂)

Predicted ¹³C NMR Data for this compound (in CDCl₃)

Chemical Shift (δ) ppm Assignment
~190 Aldehyde C (CHO)
~165 Ester C (COO)
~155 Aromatic C-NH₂
~140 Aromatic C-CHO
~135 Aromatic C-Cl
~125 Aromatic C-H
~115 Aromatic C-COOCH₃
~110 Aromatic C-H

Mass Spectrometry (MS) for Molecular Formula Confirmation and Reaction Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in confirming the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the unambiguous determination of its molecular formula, C₉H₈ClNO₃.

The mass spectrum would exhibit a characteristic isotopic pattern for the molecular ion peak [M]⁺ due to the presence of the chlorine atom (³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio). This pattern serves as a clear indicator of a chlorine-containing compound. Fragmentation patterns observed in the mass spectrum can also provide structural information, revealing the loss of specific functional groups, such as the methoxy (B1213986) group (-OCH₃) from the ester.

In the context of chemical synthesis, MS is an invaluable tool for reaction pathway analysis. By analyzing samples from a reaction mixture over time, it is possible to identify intermediates, byproducts, and the final product, thereby elucidating the reaction mechanism. Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) are particularly useful for this purpose. The use of MS detection has been noted in synthetic procedures involving related compounds. google.com

Expected Mass Spectrometry Data for this compound

m/z Ion
213/215 [M]⁺

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of molecules. An IR spectrum provides information about the absorption of infrared radiation by a molecule as a function of wavelength, which corresponds to the vibrational frequencies of its functional groups.

For this compound, the IR spectrum would display characteristic absorption bands that confirm the presence of its key functional groups. The N-H stretching vibrations of the primary amine would appear as a doublet in the region of 3300-3500 cm⁻¹. The C=O stretching vibrations of the aldehyde and the ester would be observed as strong bands in the carbonyl region, typically around 1680-1730 cm⁻¹. The C-O stretching of the ester and the C-Cl stretching would also be identifiable.

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information and is particularly useful for symmetric vibrations that are weak or absent in the IR spectrum.

Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Vibration Type Functional Group
3450-3300 N-H stretch Primary Amine
~2820, ~2720 C-H stretch Aldehyde
~1720 C=O stretch Ester
~1680 C=O stretch Aldehyde
~1600 C=C stretch Aromatic Ring
~1250 C-O stretch Ester

X-ray Crystallography for Solid-State Structure and Absolute Configuration

X-ray crystallography is the most definitive method for determining the three-dimensional atomic structure of a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, it is possible to determine the precise positions of all atoms in the crystal lattice, as well as bond lengths, bond angles, and intermolecular interactions.

If a suitable single crystal of this compound can be grown, X-ray crystallography would provide an unambiguous confirmation of its molecular structure and connectivity. It would also reveal details about the planarity of the benzene ring and the conformation of the substituent groups. Furthermore, this technique would elucidate the packing of the molecules in the solid state, showing any intermolecular hydrogen bonding involving the amino group and the carbonyl oxygens.

As of now, the specific crystal structure of this compound is not publicly available.

Chromatographic Techniques for Purity Assessment and Reaction Progress Monitoring (e.g., HPLC, GC-MS, TLC)

Chromatographic techniques are essential for separating, identifying, and quantifying the components of a mixture. They are widely used to assess the purity of a synthesized compound and to monitor the progress of a chemical reaction.

High-Performance Liquid Chromatography (HPLC) is a primary tool for purity assessment. A sample of this compound would be dissolved in a suitable solvent and injected into the HPLC system. The compound would be separated from any impurities on a stationary phase, and its presence would be detected, often by UV-Vis spectroscopy. The purity is determined by comparing the area of the peak corresponding to the product with the total area of all peaks in the chromatogram. The use of Ultra-High-Performance Liquid Chromatography (UHPLC) for the analysis of products in syntheses involving related compounds has been documented. google.com

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique, suitable for volatile and thermally stable compounds. It combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, allowing for the identification of the components of a mixture.

Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive method for monitoring the progress of a reaction. By spotting the reaction mixture on a TLC plate at different time intervals and eluting with an appropriate solvent system, it is possible to visualize the disappearance of reactants and the appearance of the product.

Computational and Theoretical Investigations of Methyl 4 Amino 2 Chloro 5 Formylbenzoate and Its Reactions

Quantum Chemical Calculations of Electronic Structure and Bonding (e.g., DFT Studies)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and bonding characteristics of methyl 4-amino-2-chloro-5-formylbenzoate. DFT methods, such as B3LYP with a suitable basis set (e.g., 6-31G(d,p)), can be employed to optimize the molecular geometry and to calculate various electronic properties. researchgate.net

The distribution of electron density across the molecule is heavily influenced by the electronic effects of the substituents on the benzene (B151609) ring. The amino (-NH2) group is a strong electron-donating group through resonance, while the chloro (-Cl) and formyl (-CHO) groups are electron-withdrawing. The interplay of these effects governs the aromaticity of the ring and the reactivity of the functional groups.

Key parameters that can be derived from DFT studies include:

Molecular Orbital Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity. The HOMO-LUMO energy gap provides an indication of the molecule's kinetic stability.

Partial Atomic Charges: Calculation of partial atomic charges can identify the most electrophilic and nucleophilic sites within the molecule, offering insights into its reactivity towards different reagents.

Bonding Analysis: Natural Bond Orbital (NBO) analysis can be used to study the delocalization of electron density and the nature of the chemical bonds within the molecule.

ParameterDescriptionTypical Computational Method
Optimized GeometryProvides bond lengths, bond angles, and dihedral angles of the most stable conformation.DFT (e.g., B3LYP/6-31G(d,p))
HOMO-LUMO EnergiesIndicates the molecule's electron-donating and electron-accepting abilities and its kinetic stability.DFT (e.g., B3LYP/6-31G(d,p))
Partial Atomic ChargesReveals the distribution of electron density and identifies electrophilic and nucleophilic centers.Various charge schemes (e.g., Mulliken, NBO)
NBO AnalysisInvestigates hyperconjugative interactions and the nature of chemical bonds.NBO analysis within a DFT framework

Molecular Modeling of Conformational Landscapes and Intermolecular Interactions

The conformational flexibility of this compound, particularly the rotation around the C-C and C-O single bonds of the ester and formyl groups, can be explored using molecular modeling techniques. rsc.org Molecular mechanics force fields can be used for rapid conformational searches to identify low-energy conformers, which can then be further analyzed using more accurate quantum chemical methods.

The study of intermolecular interactions is crucial for understanding the solid-state properties of the compound, such as its crystal packing. nih.govrsc.org These interactions can be modeled to predict how molecules of this compound will arrange themselves in a crystal lattice. The presence of hydrogen bond donors (the amino group) and acceptors (the carbonyl oxygen atoms of the ester and formyl groups) suggests that hydrogen bonding will play a significant role in the intermolecular interactions. rsc.org Other interactions, such as π-π stacking and halogen bonding, may also be important. rsc.org

Aspect of Molecular ModelingComputational TechniqueInsights Gained
Conformational AnalysisMolecular Mechanics, DFTIdentification of stable conformers and rotational energy barriers.
Intermolecular InteractionsQuantum Theory of Atoms in Molecules (QTAIM), Non-Covalent Interaction (NCI) plotsCharacterization of hydrogen bonds, halogen bonds, and van der Waals forces.
Crystal Structure PredictionMolecular Dynamics, Monte Carlo simulationsPrediction of likely crystal packing arrangements.

Prediction of Reactivity and Selectivity in Chemical Transformations

Computational methods can be used to predict the reactivity and selectivity of this compound in various chemical transformations. The analysis of the electronic structure, as discussed in section 6.1, provides a qualitative understanding of its reactivity. For instance, the electron-rich nature of the amino group and the electron-deficient nature of the formyl and ester groups suggest specific patterns of reactivity towards electrophiles and nucleophiles. youtube.comlibretexts.org

Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of a series of related compounds with their chemical reactivity or biological activity. nih.govnih.gov For this compound, QSAR studies could be used to predict its reactivity in a given reaction based on descriptors calculated from its molecular structure.

The directing effects of the substituents on the benzene ring are crucial for predicting the regioselectivity of electrophilic aromatic substitution reactions. msu.edufiveable.me The strongly activating and ortho-, para-directing amino group, and the deactivating meta-directing formyl and chloro groups will have a combined influence on the position of electrophilic attack.

Mechanistic Studies of Key Reactions (e.g., Transition State Analysis)

Computational chemistry allows for the detailed investigation of reaction mechanisms at the molecular level. For reactions involving this compound, DFT calculations can be used to map out the potential energy surface of a reaction, identifying reactants, products, intermediates, and, most importantly, transition states. nih.govucsb.edu

Transition state theory is a fundamental concept in the study of reaction kinetics. ucsb.edu By locating the transition state structure and calculating its energy, the activation energy of the reaction can be determined, which is directly related to the reaction rate. acs.org For example, in a nucleophilic addition to the formyl group, the transition state for the formation of the tetrahedral intermediate could be calculated to understand the factors influencing the reaction rate. nih.gov

Component of Mechanistic StudyComputational ApproachInformation Obtained
Potential Energy Surface ScanConstrained geometry optimizationsIdentification of stationary points (reactants, products, intermediates).
Transition State OptimizationAlgorithms like Berny optimizationDetermination of the structure and energy of the transition state.
Intrinsic Reaction Coordinate (IRC) CalculationFollowing the reaction path downhill from the transition stateConfirmation that the transition state connects the correct reactants and products.

Virtual Screening and Computational Design of Novel Derivatives or Reaction Pathways

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to possess a desired property, such as biological activity or specific reactivity. nih.gov While often used in drug discovery, the principles of virtual screening can be applied to the design of new derivatives of this compound with tailored properties. nih.govnih.gov For example, a virtual library of derivatives could be screened for their predicted reactivity in a particular transformation.

Computational design can also be used to explore novel reaction pathways for the synthesis or further functionalization of this compound. By calculating the thermodynamics and kinetics of different potential reaction steps, the most promising synthetic routes can be identified before they are attempted in the laboratory.

Application of Machine Learning and AI in Predicting Synthetic Outcomes

In recent years, machine learning (ML) and artificial intelligence (AI) have emerged as powerful tools in chemistry for predicting the outcomes of chemical reactions. rsc.orgresearchgate.netacs.orgnih.gov These models are trained on large datasets of known reactions and can learn to predict the products, yields, or optimal reaction conditions for new transformations. rsc.org

ApplicationAI/ML TechniquePotential Outcome
Reaction Outcome PredictionNeural Networks, Gradient BoostingPrediction of major products and potential side products.
Yield PredictionRegression ModelsEstimation of the expected yield of a reaction.
RetrosynthesisTransformer-based models, Graph-based modelsGeneration of plausible synthetic pathways.
Reaction Condition OptimizationBayesian OptimizationIdentification of optimal solvent, temperature, and catalyst.

Future Perspectives and Emerging Research Directions

Exploration of Unconventional Reaction Media (e.g., Ionic Liquids, Supercritical Fluids)

The use of unconventional reaction media like ionic liquids (ILs) and supercritical fluids (SCFs) offers significant advantages in terms of reaction efficiency, selectivity, and sustainability. Future research could explore the synthesis and derivatization of Methyl 4-amino-2-chloro-5-formylbenzoate in these media.

Ionic Liquids: Ionic liquids, with their low vapor pressure, high thermal stability, and tunable solvent properties, could serve as effective media for reactions involving this compound. For instance, nucleophilic aromatic substitution reactions or condensations involving the formyl group might exhibit enhanced rates and selectivities in specific ILs. The polar nature of ILs could also facilitate the dissolution of reactants and catalysts, potentially leading to milder reaction conditions and improved yields.

Supercritical Fluids: Supercritical fluids, such as supercritical carbon dioxide (scCO₂), present a green alternative to conventional organic solvents. Investigating the reactivity of this compound in scCO₂ could lead to environmentally benign synthetic processes. For example, hydrogenation of the formyl group or other catalytic transformations could be performed in scCO₂, which allows for easy product separation by simple depressurization.

Reaction MediumPotential Advantages for this compound
Ionic LiquidsEnhanced reaction rates, improved selectivity, catalyst recycling
Supercritical FluidsGreen solvent, simplified product isolation, potential for unique reactivity

Development of Novel Biocatalytic Approaches for Synthesis and Transformation

Biocatalysis is an increasingly important tool in chemical synthesis, offering high selectivity and mild reaction conditions. Future research could focus on employing enzymes for the synthesis and transformation of this compound.

Enzymes such as reductases could be used for the stereoselective reduction of the formyl group to a hydroxymethyl group, yielding a chiral alcohol. Transaminases could potentially be employed to introduce or modify the amino group. Furthermore, enzymes could be engineered to catalyze specific transformations on this substituted benzene (B151609) ring, offering a green and efficient route to novel derivatives.

Integration with Automated Synthesis and High-Throughput Experimentation Platforms

Automated synthesis and high-throughput experimentation (HTE) are revolutionizing chemical research by enabling the rapid synthesis and screening of large numbers of compounds. Integrating the synthesis of this compound derivatives into such platforms could accelerate the discovery of new molecules with desired properties.

An automated platform could be programmed to perform a variety of reactions on the scaffold of this compound, such as amide couplings at the amino group, reductive aminations at the formyl group, or cross-coupling reactions at the chloro position. This would allow for the creation of a large library of diverse compounds that could then be screened for biological activity or material properties.

Design of Next-Generation Synthetic Methods with Enhanced Sustainability Metrics

Green chemistry principles are becoming central to the design of new synthetic methods. Future research on this compound will likely focus on developing more sustainable synthetic routes. This could involve the use of renewable starting materials, the reduction of waste through atom-economical reactions, and the use of non-toxic and biodegradable reagents and solvents. For instance, developing catalytic methods that avoid the use of stoichiometric heavy metal reagents for transformations would be a significant step towards a more sustainable process.

Sustainability MetricPotential Improvement for this compound Synthesis
Atom EconomyDesigning reactions that incorporate a majority of the atoms from the reactants into the final product.
E-FactorMinimizing the amount of waste generated per unit of product.
Use of Renewable FeedstocksExploring biosynthetic pathways or using bio-based starting materials.

Unexplored Reactivity Patterns and Opportunities for Cascade Reactions

The multifunctional nature of this compound provides opportunities for exploring novel reactivity and designing elegant cascade reactions. The interplay between the electron-donating amino group and the electron-withdrawing formyl and ester groups can lead to unique reactivity patterns.

For example, a cascade reaction could be initiated by a condensation at the formyl group, followed by an intramolecular cyclization involving the amino group to construct heterocyclic scaffolds in a single step. The chloro substituent also serves as a handle for various cross-coupling reactions, which could be integrated into a cascade sequence to rapidly build molecular complexity. Research in this area could lead to the efficient synthesis of complex molecules that would otherwise require lengthy, multi-step syntheses. For instance, cascade reactions of 2-aminobenzaldehydes with primary amines have been shown to produce complex, ring-fused aminals. acs.orgnih.gov

Potential for Derivatization in Non-Traditional Chemical Domains

While likely explored as a pharmaceutical intermediate, the derivatization of this compound could be extended to non-traditional chemical domains such as materials science and agrochemicals.

Materials Science: The aromatic core and multiple functional groups make it a potential building block for functional materials. For example, its derivatives could be investigated as components of organic light-emitting diodes (OLEDs), sensors, or as monomers for specialty polymers. The presence of the chloro and amino groups allows for facile incorporation into larger conjugated systems.

Agrochemicals: The substituted benzene ring is a common motif in many agrochemicals. High-throughput screening of a library of derivatives of this compound could lead to the discovery of new herbicides, fungicides, or insecticides.

Q & A

Basic: What synthetic methodologies are commonly employed for Methyl 4-amino-2-chloro-5-formylbenzoate?

Answer:
The synthesis typically involves multi-step functionalization of benzoic acid derivatives. Key steps include:

  • Esterification : Introduction of the methyl ester group via reaction with methanol under acidic or coupling agents (e.g., DCC/DMAP) .
  • Chlorination : Electrophilic aromatic substitution (e.g., using Cl₂/FeCl₃) or directed ortho-metalation strategies to introduce the chloro group .
  • Amination : Protecting the formyl group (e.g., as an acetal) before introducing the amino group via reduction of a nitro intermediate or nucleophilic substitution .
  • Formylation : Vilsmeier-Haack or Duff reactions to install the formyl group at the para position .

Validation : Confirm regioselectivity using NMR (e.g., 1^1H, 13^{13}C) and mass spectrometry. Monitor reaction progress via TLC with visualization under UV or iodine vapor .

Basic: How can researchers purify this compound and validate its structural integrity?

Answer:

  • Purification : Use recrystallization (solvents like ethanol/water mixtures) or column chromatography (silica gel, eluting with ethyl acetate/hexane gradients) .
  • Characterization :
    • NMR : Analyze 1^1H and 13^{13}C spectra to confirm substituent positions (e.g., formyl proton at ~9.8 ppm, methyl ester at ~3.9 ppm) .
    • X-ray Crystallography : Resolve ambiguities in stereochemistry or substituent orientation (as demonstrated for structurally related benzoates) .
    • HPLC : Assess purity (>98%) using reverse-phase C18 columns and UV detection at 254 nm .

Advanced: What strategies mitigate degradation of the formyl group during synthesis or storage?

Answer:

  • Protection : Convert the formyl group to a dimethyl acetal intermediate during reactive steps (e.g., amination), followed by acidic hydrolysis to regenerate the aldehyde .
  • Storage : Store under inert atmosphere (N₂/Ar) at -20°C to prevent oxidation. Avoid prolonged exposure to light or moisture .
  • Stability Testing : Monitor degradation via accelerated stability studies (e.g., 40°C/75% RH) and LC-MS to identify byproducts like carboxylic acid derivatives .

Advanced: How can contradictory spectroscopic data in literature be resolved?

Answer:

  • Multi-Technique Cross-Validation : Combine NMR, IR (to confirm carbonyl stretches), and high-resolution mass spectrometry (HRMS) to resolve discrepancies in peak assignments .
  • Computational Modeling : Use DFT calculations (e.g., Gaussian) to predict NMR chemical shifts or IR frequencies and compare with experimental data .
  • Reference Standards : Cross-check with certified reference materials (CRMs) or replicate synthesis protocols from peer-reviewed studies .

Advanced: What analytical approaches detect and quantify degradation products under varying pH conditions?

Answer:

  • Forced Degradation Studies : Expose the compound to acidic (HCl), basic (NaOH), and oxidative (H₂O₂) conditions.
  • HPLC-DAD/LC-MS : Use gradient elution to separate degradation products (e.g., hydrolyzed carboxylic acid or amine derivatives). Quantify using external calibration curves .
  • Kinetic Analysis : Apply Arrhenius equations to predict shelf-life under standard storage conditions .

Advanced: How to design derivatives for structure-activity relationship (SAR) studies in medicinal chemistry?

Answer:

  • Functional Group Modifications :
    • Replace the formyl group with bioisosteres (e.g., nitro or cyano) to assess electronic effects .
    • Modify the methyl ester to a free carboxylic acid or amide to study solubility and receptor binding .
  • Biological Assays : Screen derivatives against target enzymes/receptors (e.g., serotonin or dopamine receptors) using radioligand binding assays or enzymatic inhibition studies .
  • QSAR Modeling : Corrogate substituent effects with activity data using software like Schrödinger or MOE .

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